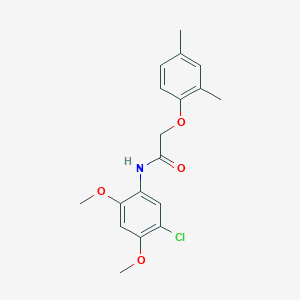
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as CDMPA, is a chemical compound that has been studied for its potential use in scientific research. In
作用機序
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide works by binding to specific receptors in the brain, known as sigma-1 receptors. These receptors are involved in a wide range of physiological processes, including pain perception, memory, and mood regulation. By binding to these receptors, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide can modulate their activity, leading to changes in the physiological processes they are involved in.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters in the brain, including dopamine and acetylcholine. It has also been shown to have an anti-inflammatory effect, reducing the production of pro-inflammatory cytokines. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have an effect on the immune system, increasing the activity of natural killer cells.
実験室実験の利点と制限
One advantage of using N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments is that it has been shown to have a high level of specificity for sigma-1 receptors, meaning that it is less likely to interact with other receptors in the brain. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have a long half-life, meaning that it remains active in the body for an extended period of time. However, one limitation of using N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the potential use of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide could be studied for its potential use in the treatment of chronic pain and inflammation. Finally, future research could explore the potential use of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide in the development of new drugs that target sigma-1 receptors.
In conclusion, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have an effect on the activity of sigma-1 receptors in the brain, leading to changes in a wide range of physiological processes. While there are some limitations to its use in lab experiments, there are a number of potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide, particularly in the development of new treatments for neurological disorders.
合成法
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis process involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,4-dimethylphenol in the presence of sodium hydroxide. The resulting compound is then reacted with chloroacetyl chloride to produce the final product, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide.
科学的研究の応用
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the activity of certain receptors in the brain, which could potentially lead to the development of new treatments for neurological disorders.
特性
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-5-6-15(12(2)7-11)24-10-18(21)20-14-8-13(19)16(22-3)9-17(14)23-4/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKZSZDGPDDAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5692336.png)
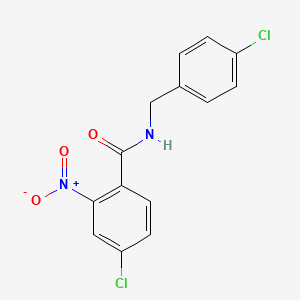


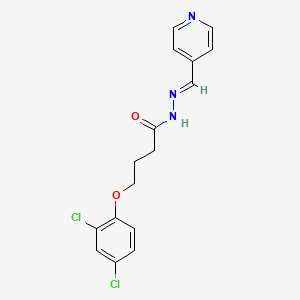
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)
![5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)
![ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5692375.png)
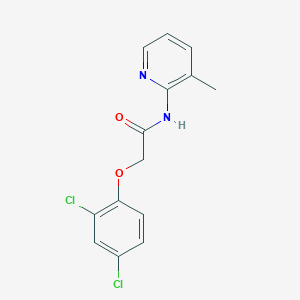
![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5692385.png)
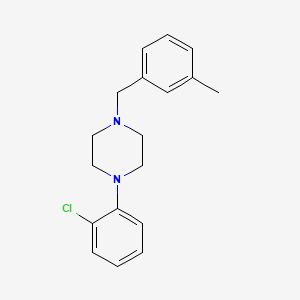
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5692397.png)
